![molecular formula C10H8N4O2S2 B080977 [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 14015-63-5](/img/structure/B80977.png)
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea is an organosulfur compound that features a thiazole ring and a thiourea moiety
Mechanism of Action
Target of Action
It is known that thiourea derivatives, which this compound is a part of, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with their targets through various mechanisms, often involving hydrogen bonding . The formation of the main compounds and anion complexes is mediated by hydrogen bonding, leading to signal changes in the nitrophenyl thiourea-modified PEI spectrum .
Biochemical Pathways
It is known that thiourea derivatives can inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche), which are involved in various biochemical pathways .
Pharmacokinetics
A study on a similar thiourea derivative, n-phenyl-n′-(3,5-dimethylpyrazole-4-yl)thiourea, showed that the compound was detectable in the blood at all times with small quantities of metabolites . This suggests that [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea may have similar ADME properties.
Result of Action
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .
Action Environment
A study on a thiourea-based colorimetric sensor incorporating polyethyleneimine (pei) and chromophoric nitrophenyl groups showed that the sensor’s interactions and colorimetric recognition capabilities with different anions were investigated via visual observation and uv/vis spectroscopy . This suggests that environmental factors such as pH and temperature could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea typically involves the reaction of 4-nitroaniline with thiourea in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea is used as a building block for the synthesis of more complex molecules.
Biology
This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents .
Medicine
In medicine, this compound is being explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]urea: Similar structure but lacks the sulfur atom in the thiourea moiety.
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiocarbamide: Similar structure with a different functional group.
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiosemicarbazide: Contains an additional hydrazine group.
Uniqueness
The uniqueness of [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea lies in its combination of the thiazole ring and thiourea moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields.
Properties
IUPAC Name |
[5-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-5-8(18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSQCFNZJODDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC(=S)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930722 |
Source


|
| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14015-63-5 |
Source


|
| Record name | Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014015635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


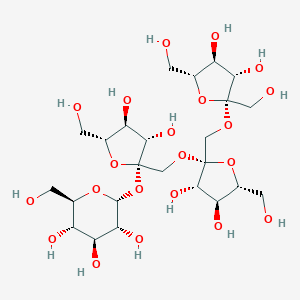
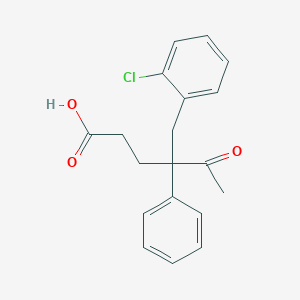


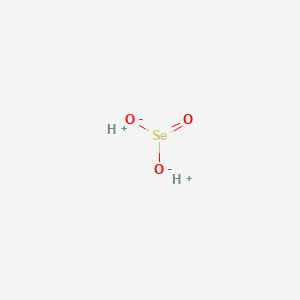
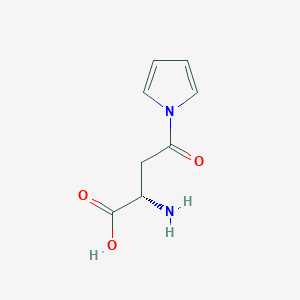

![POTASSIUM 3-[(2-OXO-2H-1-BENZOPYRAN-7-YL)OXY]PROPANESULFONATE](/img/structure/B80910.png)
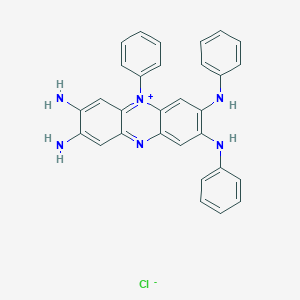

![8-methylbenzo[c]acridine](/img/structure/B80917.png)

